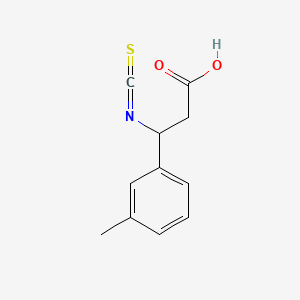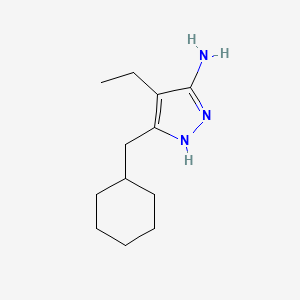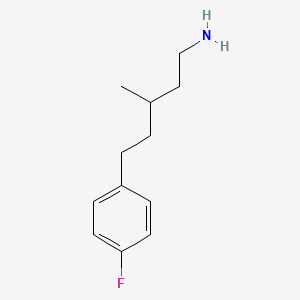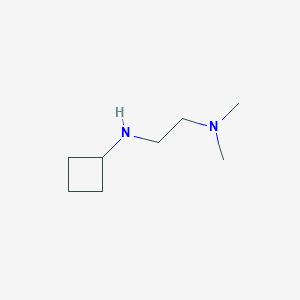![molecular formula C10H9F3N2O3S B13617166 [4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13617166.png)
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate is a compound that has gained attention in the field of synthetic chemistry due to its unique structural features and reactivity. The presence of the trifluoromethyl group and the diazirine ring makes it a valuable intermediate in various chemical transformations. This compound is particularly noted for its applications in photochemistry and as a precursor for generating reactive intermediates.
Vorbereitungsmethoden
One common synthetic route includes the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions . This method provides moderate to excellent yields with high regioselectivity. Industrial production methods often involve similar catalytic processes but are optimized for larger scale production and higher efficiency.
Analyse Chemischer Reaktionen
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons or alcohols.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a photoreactive probe in studying molecular interactions and dynamics.
Biology: The compound is employed in photoaffinity labeling to investigate protein-ligand interactions.
Wirkmechanismus
The mechanism by which [4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate exerts its effects involves the generation of reactive intermediates upon exposure to light. The diazirine ring, when irradiated with UV light, forms a highly reactive carbene intermediate. This intermediate can insert into various chemical bonds, facilitating the formation of new compounds. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate include:
4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Known for its analgesic potential.
3-(Trifluoromethyl)pyrazoles: Used in pharmaceuticals and agrochemicals for their biological activities.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Utilized in the synthesis of various organic compounds. The uniqueness of this compound lies in its diazirine ring, which allows for the generation of reactive carbenes under mild conditions, making it a versatile intermediate in synthetic transformations.
Eigenschaften
Molekularformel |
C10H9F3N2O3S |
|---|---|
Molekulargewicht |
294.25 g/mol |
IUPAC-Name |
[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H9F3N2O3S/c1-19(16,17)18-6-7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-5H,6H2,1H3 |
InChI-Schlüssel |
SELJLNGWPXUWRB-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)



![(2-Methylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13617135.png)


